1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a 3,5-dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Sulfonylation: The 3,5-dichlorobenzenesulfonyl group is introduced through a sulfonylation reaction, where the piperidine derivative is reacted with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, while the piperidine ring provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with different positional isomers of the dichlorobenzene group.
Isonipecotic acid: A simpler compound with a piperidine ring and a carboxylic acid group but without the sulfonyl group.
Pipecolinic acid: Another piperidine derivative used in peptide synthesis.
Uniqueness
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the presence of both the 3,5-dichlorobenzenesulfonyl group and the piperidine-4-carboxylic acid moiety. This combination provides specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Properties
Molecular Formula |
C12H13Cl2NO4S |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-5-10(14)7-11(6-9)20(18,19)15-3-1-8(2-4-15)12(16)17/h5-8H,1-4H2,(H,16,17) |
InChI Key |
FCEQSEOAZXUHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.